molecular formula C8H16O5 B1660697 Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate CAS No. 820247-03-8

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate

Cat. No.: B1660697
CAS No.: 820247-03-8
M. Wt: 192.21
InChI Key: WOSQFSKPNBVTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate is a chemical compound with the CAS Number 820247-03-8 and a molecular formula of C 8 H 16 O 5 , corresponding to a molecular weight of 192.21 g/mol . This ester and ether-functional compound serves as a valuable building block and intermediate in organic synthesis and materials science research. Compounds with similar polyether and ester functionalities are of significant interest in developing advanced lipid-based formulations . Specifically, high-purity PEG-lipids and related structures are critical components in Lipid Nanoparticle (LNP) systems, which are leading platforms for the delivery of therapeutic agents such as nucleic acids (e.g., RNA) and various drugs . Researchers can utilize this compound as a precursor or model compound in the synthesis and development of novel biodegradable polymers and functional lipids aimed at optimizing nanoparticle stability, biodistribution, and delivery efficiency. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

methyl 4-(1,3-dihydroxypropan-2-yloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-12-8(11)3-2-4-13-7(5-9)6-10/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSQFSKPNBVTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733397
Record name Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820247-03-8
Record name Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis, a classic method for ether formation, involves the reaction of an alkoxide ion with a primary alkyl halide. For methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate, this approach would require:

  • Protection of glycerol diols : The 1,3-dihydroxypropan-2-ol (glycerol) must be selectively protected to prevent undesired side reactions. Acetonide or benzyl groups are common choices.
  • Activation of the butanoate substrate : Methyl 4-bromobutanoate serves as the electrophilic partner.
  • Reaction conditions : The protected glycerol alkoxide reacts with methyl 4-bromobutanoate in a polar aprotic solvent (e.g., DMF) under reflux.

Example Protocol :

  • Protect 1,3-dihydroxypropan-2-ol with 2,2-dimethoxypropane (acetonide formation).
  • Generate the sodium alkoxide by treating protected glycerol with NaH.
  • Add methyl 4-bromobutanoate and reflux in DMF at 80°C for 12 hours.
  • Deprotect the acetonide using aqueous HCl to yield the target compound.

Advantages : High selectivity for ether formation.
Challenges : Requires multi-step protection/deprotection, moderate yields (~60–70%).

Mitsunobu Reaction

The Mitsunobu reaction enables ether synthesis between alcohols and phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine. For this compound:

  • Substrate preparation : Methyl 4-hydroxybutanoate and 1,3-dihydroxypropan-2-ol (with one hydroxyl group unprotected).
  • Reaction setup : Combine substrates with DEAD and triphenylphosphine in THF at 0–25°C.

Example Protocol :

  • Dissolve methyl 4-hydroxybutanoate (1 equiv), 1,3-dihydroxypropan-2-ol (1.2 equiv), DEAD (1.5 equiv), and $$ \text{PPh}_3 $$ (1.5 equiv) in THF.
  • Stir at 25°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Advantages : Stereochemical control, no need for pre-activation.
Challenges : Costly reagents, byproduct removal.

Epoxide Ring-Opening Strategy

Epoxide ring-opening with nucleophiles offers an alternative route:

  • Epoxide synthesis : Convert methyl 4-hydroxybutanoate to its epoxide (methyl 4-oxiranylbutanoate) using m-CPBA.
  • Nucleophilic attack : React the epoxide with 1,3-dihydroxypropan-2-ol under basic conditions.

Example Protocol :

  • Epoxidize methyl 4-hydroxybutanoate with m-CPBA in $$ \text{CH}2\text{Cl}2 $$ at 0°C.
  • Add 1,3-dihydroxypropan-2-ol and K$$2$$CO$$3$$ in ethanol, reflux for 6 hours.
  • Neutralize, extract, and purify.

Advantages : Single-step ether formation.
Challenges : Epoxide instability, regioselectivity issues.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Key Advantages Limitations
Williamson Ether 60–70 Reflux in DMF Selectivity Multi-step protection
Mitsunobu Reaction 70–80 Ambient temperature Stereochemical control Expensive reagents
Epoxide Ring-Opening 50–60 Basic ethanol, reflux Single-step Epoxide synthesis required

Industrial and Scalability Considerations

The patent literature highlights free radical-initiated additions for analogous esters, such as methyl 2-hydroxy-4-(methylthio)butanoate. While this method employs azobisisobutyronitrile (AIBN) to facilitate mercaptan addition, adapting it to this compound would require substituting mercaptan with a glycerol derivative. However, the feasibility of free radical-mediated etherification remains untested for this substrate.

Scalability Challenges :

  • Protection/deprotection steps increase production costs.
  • Mitsunobu reagents (DEAD, $$ \text{PPh}_3 $$) are impractical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for developing new compounds.

Chemical Reactions

  • Oxidation: Can yield carboxylic acids or aldehydes.
  • Reduction: Converts the ester group to an alcohol.
  • Substitution: Hydroxyl groups can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential biological activity and interactions with biomolecules. Its unique functional groups allow it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

Medicine

This compound is investigated for its potential therapeutic properties . It may serve as a building block for drug development, particularly in creating compounds with specific biological activities.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable it to be used in formulations that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituent Group Key Properties
This compound 1,3-Dihydroxypropan-2-yloxy High hydrophilicity, hydrogen-bonding capacity
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) 3,4-Dimethoxyphenyl Lipophilic, aromatic, electron-donating groups
Ethyl 3-hydroxybutanoate 3-Hydroxybutanoate Moderate hydrophilicity, chiral center

Key Observations:

Hydrophilicity vs. Lipophilicity: The dihydroxypropan-2-yl group in the target compound enhances water solubility compared to D1’s methoxy-phenyl group, which is predominantly lipophilic due to its aromatic and ether substituents .

Reactivity: The diol moiety in the target compound may participate in crosslinking or coordination reactions, whereas D1’s methoxy groups are less reactive under mild conditions.

Applications: The target compound’s dual functionality makes it suitable for biodegradable polymers or hydrogels, while D1’s aromaticity aligns with applications in flavorants or pharmaceutical intermediates.

Stability and Degradation

  • Thermal Stability: The target compound’s diol group may reduce thermal stability compared to D1, as hydroxyl groups can decompose at elevated temperatures.
  • Hydrolytic Sensitivity: The ester linkage in both compounds is susceptible to hydrolysis, but the diol group in the target compound could accelerate this process under acidic or basic conditions.

Research Findings and Limitations

While the provided evidence focuses on D1’s synthesis , extrapolations about the target compound rely on structural analogies. Key research gaps include:

  • Experimental Data: Specific physicochemical properties (e.g., melting point, logP) of this compound are unavailable in the provided sources.
  • Biological Activity: No toxicity or efficacy data are provided, limiting conclusions about biomedical applications.

Biological Activity

Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate (C8H16O5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl ester group and a 1,3-dihydroxypropan-2-yl ether linkage. It exists as a liquid at room temperature and has a molecular weight of 176.21 g/mol. The compound's structure is crucial for its biological activity, as it influences how it interacts with biological systems.

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The presence of hydroxyl groups allows the compound to form hydrogen bonds, potentially modulating the activity of these targets. The exact pathways and molecular interactions remain an area of ongoing research.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported that the compound exhibits antimicrobial effects against certain bacterial strains, suggesting its potential use in developing natural preservatives or therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduced oxidative stress in cellular models
Anti-inflammatoryDecreased levels of inflammatory cytokines
AntimicrobialInhibition of bacterial growth

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of this compound, researchers found that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells. This suggests its potential role in protecting cells from oxidative damage.

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, higher doses have been associated with adverse effects such as gastrointestinal disturbances and liver enzyme elevation in animal models . Further studies are necessary to establish comprehensive safety profiles.

Q & A

Q. What are the standard protocols for synthesizing Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate?

Answer: The synthesis typically involves esterification or protection/deprotection strategies. For example, analogous compounds like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate are synthesized using trichloroacetimidate intermediates under catalytic conditions (e.g., camphorsulfonic acid, CSA) in dichloromethane at 0°C, followed by purification via chromatography . Key steps include:

  • Reagent selection : Use of 4-methoxyphenyl trichloroacetimidate as an electrophile.
  • Catalysis : CSA (0.1 eq) to activate the reaction.
  • Workup : Neutralization with NaHCO₃ and column chromatography for isolation (yield ~94%).

Q. How is the structural integrity of this compound validated in academic research?

Answer: Structural validation relies on spectroscopic and chromatographic methods:

  • NMR : Analyze characteristic peaks (e.g., δ4.7 for alkyne protons in related compounds) .
  • FT-IR : Identify functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, hydroxyl bands).
  • Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS .
  • Chromatography : Use HPLC or TLC to assess purity (>97% by GC) .

Q. What are the recommended storage conditions to ensure compound stability?

Answer: Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are prone to degradation. Stability studies for similar esters recommend monitoring via periodic NMR or HPLC to detect decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of competing side reactions?

Answer: Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., −78°C for DIBAL-H reductions) suppress side reactions like over-reduction .
  • Catalyst screening : Test Brønsted/Lewis acids (e.g., CSA vs. TfOH) to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) improve electrophilic reactivity compared to THF .
  • Kinetic monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust stoichiometry .

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways or electronic properties?

Answer: Density Functional Theory (DFT) calculates:

  • Reaction barriers : Identify rate-determining steps for esterification or hydroxyl-group activation.
  • Electrostatic potential maps : Predict nucleophilic/electrophilic sites (e.g., oxygen lone pairs in the dihydroxypropyl group).
  • Thermodynamic stability : Compare intermediates using Gibbs free energy profiles .
  • Solvent effects : COSMO-RS models simulate solvent interactions to guide experimental design .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer: Contradictions may arise from:

  • Dynamic effects : Rotamers or hydrogen bonding (e.g., hydroxyl protons causing peak broadening). Use variable-temperature NMR or deuterium exchange .
  • Impurity interference : Cross-validate with LC-MS to rule out byproducts (e.g., unreacted starting materials) .
  • Stereochemical ambiguity : Employ 2D NMR (e.g., NOESY) or chiral chromatography to confirm configuration .

Q. What methodologies are employed to study the compound’s role in pharmaceutical intermediates?

Answer:

  • Protecting group strategies : Use benzyl or tert-butyldimethylsilyl (TBS) groups to mask hydroxyl functionalities during multi-step syntheses .
  • Biological assays : Assess cytotoxicity or metabolic stability using in vitro models (e.g., hepatic microsomes) .
  • Degradation profiling : Accelerated stability studies under acidic/basic conditions to identify hydrolytic pathways .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • Detection limits : Use UPLC-MS/MS for sub-ppm impurity detection .
  • Matrix effects : Spike internal standards (e.g., deuterated analogs) to correct for signal suppression .
  • Method validation : Follow ICH guidelines for specificity, accuracy, and precision .

Methodological Notes

  • Synthetic reproducibility : Document catalyst lot numbers and solvent purity, as trace metals (e.g., Fe³⁺) can alter reaction outcomes .
  • Data reporting : Include full spectroscopic datasets (e.g., ¹H/¹³C NMR, HRMS) in supplementary materials for peer review .
  • Safety protocols : Adopt OSHA-compliant handling for reactive intermediates (e.g., DIBAL-H) and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.